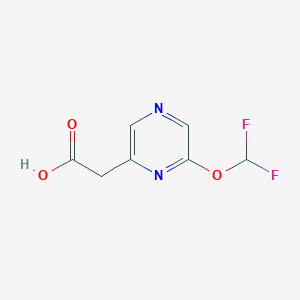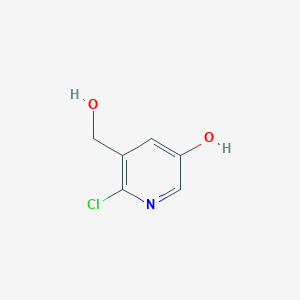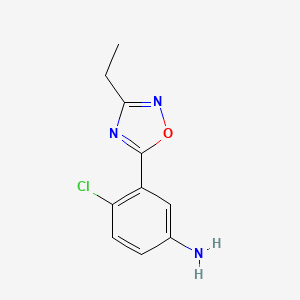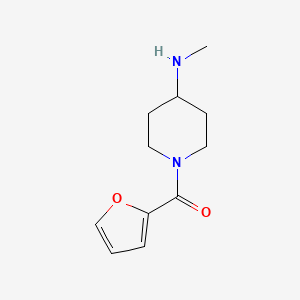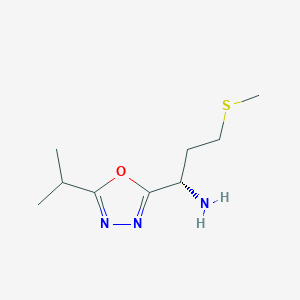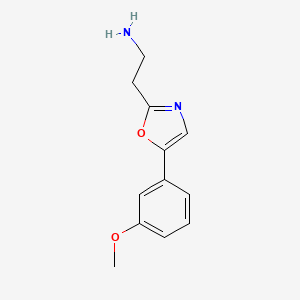
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxazole ring, which is further connected to an ethanamine chain. The molecular formula of this compound is C12H14N2O2 , and it has a molecular weight of 218.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the ethanamine chain, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanamine chain may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-(3,5-Dimethylphenyl)oxazol-2-yl)ethanamine
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
Uniqueness: 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-12(16-11)5-6-13/h2-4,7-8H,5-6,13H2,1H3 |
InChI-Schlüssel |
GCCXKIKBWILZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



